molecular formula C14H10O3 B12008893 9-hydroxy-9H-fluorene-1-carboxylic Acid CAS No. 24018-33-5

9-hydroxy-9H-fluorene-1-carboxylic Acid

Cat. No.: B12008893
CAS No.: 24018-33-5
M. Wt: 226.23 g/mol
InChI Key: NDTKXJOMFWNZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Hydroxy-9H-fluorene-1-carboxylic acid (C14H10O3) is a chemical compound with a molecular weight of 226.23 g/mol. It is a derivative of fluorene, containing a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to the fluorene ring. The compound’s melting point is 162-166 °C .

Preparation Methods

Synthetic Routes::

    Friedel-Crafts Acylation:

Industrial Production::
  • Industrial-scale production methods may vary, but the synthetic routes mentioned above are commonly employed.

Chemical Reactions Analysis

9-Hydroxy-9H-fluorene-1-carboxylic acid undergoes various reactions:

    Oxidation: Can be oxidized to form the corresponding carboxylic acid derivatives.

    Reduction: Reduction of the carbonyl group can yield the alcohol form.

    Substitution: The carboxylic acid group can participate in substitution reactions.

    Common Reagents: Acetic anhydride, Lewis acids, reducing agents, and nucleophiles.

    Major Products: The primary product is this compound itself.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential biological activities (e.g., antimicrobial, antioxidant).

    Medicine: Research on its pharmacological properties and potential drug development.

    Industry: May find applications in materials science or as intermediates in fine chemical synthesis.

Mechanism of Action

  • The exact mechanism of action is context-dependent (e.g., as a drug or catalyst).
  • Molecular targets and pathways would vary based on the specific application.

Comparison with Similar Compounds

    Similar Compounds: Other fluorene derivatives, such as fluorene carboxylic acids and their derivatives.

    Uniqueness: The presence of both hydroxyl and carboxylic acid groups distinguishes 9-hydroxy-9H-fluorene-1-carboxylic acid.

Properties

CAS No.

24018-33-5

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

9-hydroxy-9H-fluorene-1-carboxylic acid

InChI

InChI=1S/C14H10O3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7,13,15H,(H,16,17)

InChI Key

NDTKXJOMFWNZGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C(C2=C1)O)C(=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.